molecular formula C12H12BrClO2 B14302830 Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate CAS No. 114566-93-7

Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate

Cat. No.: B14302830
CAS No.: 114566-93-7
M. Wt: 303.58 g/mol
InChI Key: HJYWPHYBPWQAHY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group at the fourth position and a chlorophenyl group at the third position of the but-2-enoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by bromination. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The bromo and chlorophenyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be compared with similar compounds such as:

Properties

114566-93-7

Molecular Formula

C12H12BrClO2

Molecular Weight

303.58 g/mol

IUPAC Name

ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate

InChI

InChI=1S/C12H12BrClO2/c1-2-16-12(15)7-10(8-13)9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3

InChI Key

HJYWPHYBPWQAHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

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